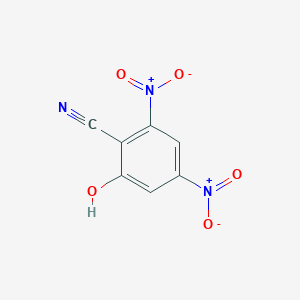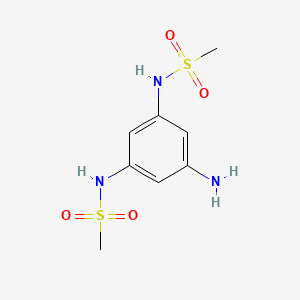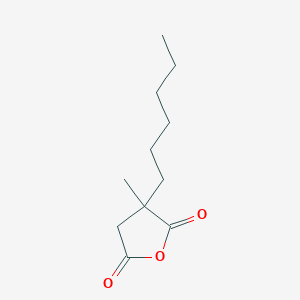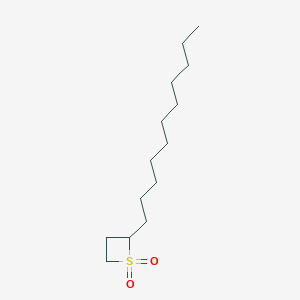
2-Undecyl-1lambda~6~-thietane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Undecyl-1lambda~6~-thietane-1,1-dione is a chemical compound with the molecular formula C14H28O2S It is characterized by a four-membered thietane ring with a sulfone group and an undecyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Undecyl-1lambda~6~-thietane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an alkyl halide with a thiol, followed by oxidation to form the sulfone group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory, but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Undecyl-1lambda~6~-thietane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The sulfone group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The undecyl side chain can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Further oxidized sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thietane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Undecyl-1lambda~6~-thietane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Undecyl-1lambda~6~-thietane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The undecyl side chain can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
2-Undecyl-1lambda~6~-thietane-1,1-dione can be compared with other thietane derivatives and sulfones:
2-(Hydroxymethyl)-1lambda~6~-thietane-1,1-dione: Similar structure but with a hydroxymethyl group instead of an undecyl chain.
2-(2-Hydroxyethyl)-1lambda~6~-thietane-1,1-dione: Contains a hydroxyethyl group, differing in side chain length and functionality.
3-{[(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]methyl}-1lambda~6~-thietane-1,1-dione: A more complex structure with additional functional groups.
The uniqueness of this compound lies in its long undecyl side chain, which can impart distinct physical and chemical properties compared to shorter-chain analogs.
Properties
CAS No. |
65412-22-8 |
|---|---|
Molecular Formula |
C14H28O2S |
Molecular Weight |
260.44 g/mol |
IUPAC Name |
2-undecylthietane 1,1-dioxide |
InChI |
InChI=1S/C14H28O2S/c1-2-3-4-5-6-7-8-9-10-11-14-12-13-17(14,15)16/h14H,2-13H2,1H3 |
InChI Key |
UQOMLICRTBEMAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1CCS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


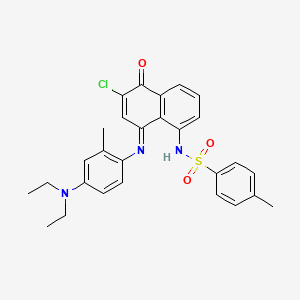
![6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14473411.png)
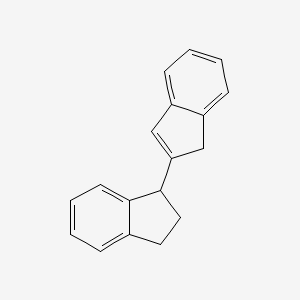
![2-{2-[(1-Bromo-2-phenylpropan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14473419.png)
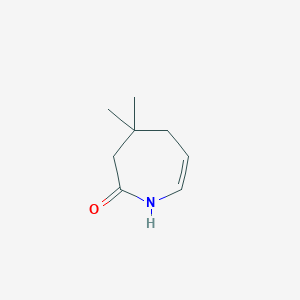
![5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate](/img/structure/B14473445.png)
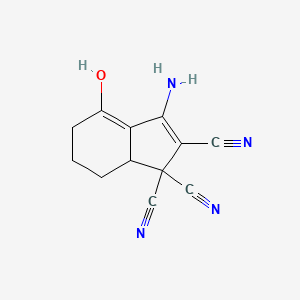
![2-[(E)-(2-Chlorophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14473454.png)

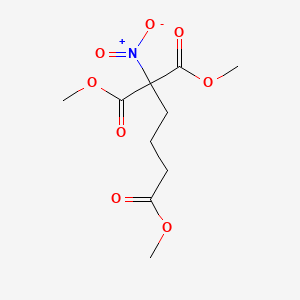
![1-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B14473467.png)
